molecular formula C9H11ClN2O B6254082 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide CAS No. 1094498-46-0

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Cat. No.: B6254082
CAS No.: 1094498-46-0
M. Wt: 198.6
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Description

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide typically involves the chlorination of a pyridine derivative followed by the introduction of ethyl and methyl groups. One common synthetic route is as follows:

    Chlorination: The starting material, pyridine-4-carboxamide, is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position.

    Alkylation: The chlorinated intermediate is then subjected to alkylation using ethyl and methyl halides (e.g., ethyl bromide and methyl iodide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylpyridine-2-carboxamide
  • N-methyl-4-chloropyridine-2-carboxamide
  • 4-chloro-N-methyl-2-pyridinecarboxamide

Uniqueness

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

1094498-46-0

Molecular Formula

C9H11ClN2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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